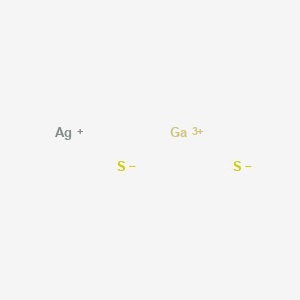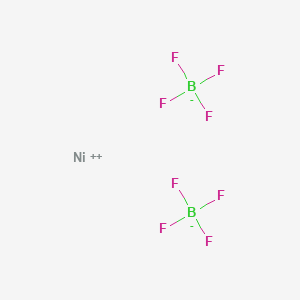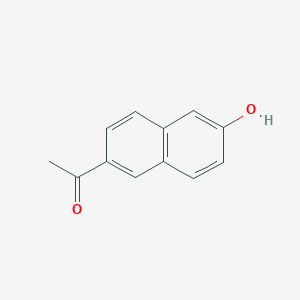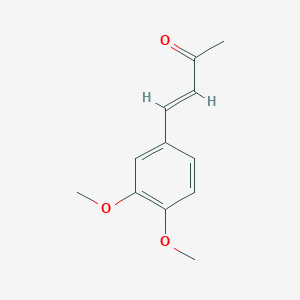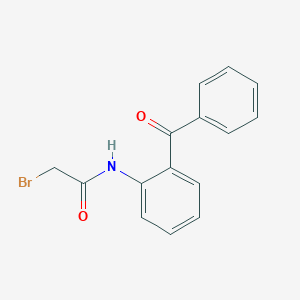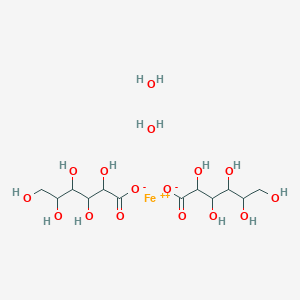
Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ferrous gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis processes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Widely used to treat iron deficiency anemia and as a supplement in iron-fortified foods.
Industry: Used as a food additive to process black olives, imparting a uniform jet black color.
Mechanism of Action
Ferrous gluconate works by replacing iron found in hemoglobin, myoglobin, and enzymes. This allows for the transportation of oxygen via hemoglobin and supports various enzymatic processes . The compound is absorbed in the gastrointestinal tract and incorporated into the body’s iron stores, where it helps in the production of red blood cells and other essential functions.
Similar Compounds:
Ferrous Sulfate: Another commonly used iron supplement.
Ferrous Fumarate: Known for its high iron content and is often used in iron-fortified foods.
Uniqueness: Ferrous gluconate is unique in its relatively mild side effects and better gastrointestinal tolerance compared to ferrous sulfate . It is also more soluble in water, making it a preferred choice for certain medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous gluconate can be synthesized by reacting gluconic acid with iron powder. The reaction typically occurs at a temperature range of 89-100°C and a pH of 3.8-4.6 . Another method involves the use of calcium gluconate as a raw material, which is decalcified using sulfuric acid to obtain gluconic acid. This gluconic acid then reacts with iron powder to produce ferrous gluconate .
Industrial Production Methods: Industrial production of ferrous gluconate often involves the oxidation-neutralization method, the oxidation-exchange method, the acidolysis-exchange method, and the double salt decomposition method . These methods are designed to optimize yield, reduce energy consumption, and minimize waste discharge.
Chemical Reactions Analysis
Types of Reactions: Ferrous gluconate primarily undergoes oxidation and reduction reactions. In its oxidation state, it can be converted to ferric gluconate. It also participates in substitution reactions where the gluconate ion can be replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions involving ferrous gluconate include sulfuric acid, iron powder, and calcium gluconate . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products: The major products formed from these reactions include ferric gluconate and other iron complexes, depending on the specific reagents and conditions used .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate involves the reaction of Iron(2+) with 2,3,4,5,6-pentahydroxyhexanoic acid in the presence of water to form the dihydrate salt.", "Starting Materials": [ "Iron(2+)", "2,3,4,5,6-pentahydroxyhexanoic acid", "Water" ], "Reaction": [ "Dissolve 2,3,4,5,6-pentahydroxyhexanoic acid in water", "Add Iron(2+) to the solution", "Stir the mixture until the Iron(2+) is fully dissolved", "Filter the solution to remove any impurities", "Allow the solution to crystallize to form the dihydrate salt of Iron(2+);2,3,4,5,6-pentahydroxyhexanoate" ] } | |
| 12389-15-0 | |
Molecular Formula |
C12H24FeO15 |
Molecular Weight |
464.15 g/mol |
IUPAC Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
BJBSKTPEFSQVHL-UHFFFAOYSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
melting_point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |
physical_description |
Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |
solubility |
Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





